molecular formula C13H13Cl2N3O B6478021 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole CAS No. 1327528-86-8

5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole

Cat. No.: B6478021
CAS No.: 1327528-86-8
M. Wt: 298.16 g/mol
InChI Key: FXDNGKKMPXGAJO-UHFFFAOYSA-N
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Description

The compound 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a methyl group and at position 5 with an azetidine ring. The azetidine is further functionalized by a 2,4-dichlorobenzyl group. The dichlorophenyl group is common in agrochemicals and pharmaceuticals due to its electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name

5-[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O/c1-8-16-13(19-17-8)10-6-18(7-10)5-9-2-3-11(14)4-12(9)15/h2-4,10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDNGKKMPXGAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with azetidine-3-carboxylic acid, followed by cyclization with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the prominent applications of this compound is in the development of anticancer agents. Research indicates that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the oxadiazole ring can enhance selectivity and potency against estrogen receptor-positive breast cancer cells. The compound's ability to degrade estrogen receptors positions it as a potential therapeutic agent in oncology .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study examined the antibacterial activity of similar oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, suggesting that 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole could serve as a lead compound for developing new antibiotics .

Pharmacological Insights

Mechanism of Action
The pharmacological profile of this compound reveals its interaction with various biological targets. The azetidine moiety is known to influence binding affinity to certain receptors, which can modulate biological responses. This characteristic is crucial for designing drugs that target specific pathways involved in disease processes .

Toxicity Studies
Comprehensive toxicity assessments are vital for any therapeutic candidate. Preliminary studies suggest that this compound exhibits a favorable safety profile at therapeutic doses, although further investigations are necessary to fully elucidate its toxicological effects across different biological systems .

Material Science Applications

Polymer Chemistry
In material science, 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer matrices has shown to improve resistance to thermal degradation while maintaining flexibility .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated selective degradation of estrogen receptors in breast cancer models .
Study 2Antimicrobial PropertiesShowed significant antibacterial activity against various pathogens .
Study 3Material ApplicationsDeveloped polymers with improved thermal properties using oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the 1,2,4-Oxadiazole Core

3-Methyl vs. 3-Cyclopropyl Substituents
  • Target Compound : 3-Methyl group provides steric bulk and moderate lipophilicity.
  • Fluorine at the benzyl position increases electronegativity, altering electronic interactions compared to chlorine .
Dichlorophenyl Direct Attachment vs. Azetidine Linkage
  • The azetidine linker in the target compound introduces flexibility, possibly enhancing solubility and bioavailability .

Azetidine vs. Other Heterocyclic Substituents

Azetidine vs. Pyrrolidine
  • Analog : Methyl 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate ()
    • Pyrrolidine (5-membered ring) reduces ring strain compared to azetidine (4-membered), improving synthetic accessibility.
    • The larger pyrrolidine may alter steric interactions in biological targets .
Azetidine vs. Triazole
  • Analog : 5-Methyl-3-(1H-1,2,4-triazole-3-yl)-1,2,4-oxadiazole ()
    • Triazole substituents introduce hydrogen-bonding capability, enhancing interactions with polar residues in enzymes or receptors .

Halogen Substitution Patterns

2,4-Dichlorobenzyl vs. 2-Chloro-6-Fluorobenzyl
  • Analog : 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate ()
    • Fluorine’s electronegativity may enhance dipole interactions, while chlorine’s bulkiness contributes to hydrophobic binding .
Dichlorophenyl in Agrochemicals
  • Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one) ()
    • As a 1,3,4-oxadiazole herbicide, oxadiazon’s dichlorophenyl group is critical for herbicidal activity, suggesting similar roles in 1,2,4-oxadiazole derivatives .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Activity Reference
5-{1-[(2,4-Dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-Methyl; 5-azetidinyl-(2,4-dichlorobenzyl) High lipophilicity, flexible azetidine linker -
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-Cyclopropyl; 5-azetidinyl-(2-Cl-6-F-benzyl) Enhanced rigidity, fluorinated electronic effects
5-(2,4-Dichlorophenyl)-3-(3,3-dimethylbutyrylmethyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-(3,3-Dimethylbutyrylmethyl); 5-(2,4-dichlorophenyl) Planar structure, agrochemical activity
Oxadiazon 1,3,4-Oxadiazole 3-(2,4-Dichloro-5-isopropoxyphenyl); 5-tert-butyl Herbicidal activity
5-Methyl-3-(1H-1,2,4-triazole-3-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-Methyl; 5-(1H-1,2,4-triazole-3-yl) Hydrogen-bonding capability

Research Findings and Implications

  • Synthetic Accessibility : The azetidine linker in the target compound may pose synthetic challenges due to ring strain, whereas pyrrolidine analogs () are more straightforward to prepare .
  • Solubility vs. Bioavailability : The azetidine moiety improves aqueous solubility compared to directly attached dichlorophenyl analogs, which may enhance pharmacokinetics .

Q & A

Q. Key Parameters :

StepCatalyst/ReagentTemperatureYield (%)
Oxadiazole FormationPOCl₃80–100°C60–75
Azetidine CouplingK₂CO₃/DMF50–60°C45–60

How is the structural integrity of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole validated post-synthesis?

Basic
Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dichlorophenylmethyl group (δ 4.2–4.5 ppm for CH₂) and oxadiazole ring protons (δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 356.03 .
  • X-ray Crystallography : Resolves stereochemistry and confirms azetidine ring puckering .

What in vitro assays are recommended for initial biological screening of this compound?

Q. Basic

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Q. Advanced

  • Substituent Variation : Modify the dichlorophenyl group (e.g., replace Cl with F or CF₃) to evaluate electronic effects on target binding .
  • Rigidity Analysis : Compare azetidine with pyrrolidine or piperidine analogs to assess conformational flexibility .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or PARP .

Q. Example SAR Data :

AnalogSubstituentIC₅₀ (EGFR, nM)
Target Compound2,4-Cl₂12.5
Derivative A2-F,4-CF₃8.3
Derivative B3-NO₂>100

What mechanistic approaches elucidate the compound’s interaction with biological targets?

Q. Advanced

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to recombinant enzymes .
  • Kinetic Studies : Measure inhibition constants (Ki) using Lineweaver-Burk plots under varying substrate concentrations .
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY probes) tracks subcellular localization in live cells .

Contradiction Resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardization using reference inhibitors (e.g., staurosporine) is critical .

How can computational methods address conflicting data on the compound’s metabolic stability?

Q. Advanced

  • Metabolite Prediction : Tools like GLORYx predict oxidation sites (e.g., azetidine ring) and guide structural modifications .
  • MD Simulations : Assess cytochrome P450 binding modes to identify metabolic hotspots .
  • In Silico Toxicity : ADMET predictors (e.g., SwissADME) flag potential hepatotoxicity risks from dichlorophenyl groups .

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